molecular formula C10H22O B1595123 2,4,6-Trimethyl-4-heptanol CAS No. 60836-07-9

2,4,6-Trimethyl-4-heptanol

Cat. No.: B1595123
CAS No.: 60836-07-9
M. Wt: 158.28 g/mol
InChI Key: QSVYJSJPLCSACO-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-4-heptanol is an organic compound with the molecular formula C₁₀H₂₂O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with three methyl groups at the 2nd, 4th, and 6th positions. This compound is also known as 4-heptanol, 2,4,6-trimethyl- and has a molecular weight of 158.2811 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethyl-4-heptanol can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 2,4,6-trimethyl-4-heptanone. This reaction typically requires a hydrogen gas atmosphere and a suitable catalyst such as palladium on carbon (Pd/C) or nickel (Ni) under elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure autoclaves and continuous flow reactors. The process may include the hydrogenation of the corresponding ketone using a nickel-on-kieselguhr catalyst at temperatures ranging from 160°C to 180°C and hydrogen pressures of 1,000 to 1,300 psi .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-4-heptanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: 2,4,6-Trimethyl-4-heptanone

    Reduction: 2,4,6-Trimethylheptane

    Substitution: 2,4,6-Trimethyl-4-chloroheptane

Scientific Research Applications

2,4,6-Trimethyl-4-heptanol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-4-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its effects on biological systems may be mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-4-heptanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. The position of the hydroxyl group at the 4th carbon atom, along with the presence of three methyl groups, imparts distinct reactivity and steric effects compared to its isomers .

Properties

IUPAC Name

2,4,6-trimethylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-8(2)6-10(5,11)7-9(3)4/h8-9,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVYJSJPLCSACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209688
Record name 4-Heptanol, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60836-07-9
Record name 4-Heptanol, 2,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060836079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Heptanol, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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